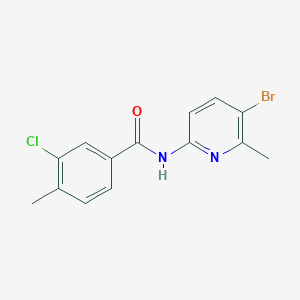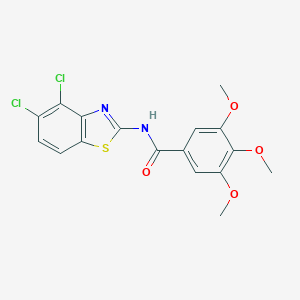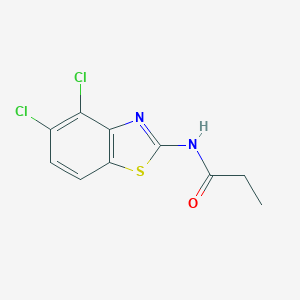![molecular formula C22H18N2O4 B251317 N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide, commonly known as MBBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBBA is a small molecule that belongs to the class of benzodioxoles and has a molecular weight of 399.44 g/mol. In
Mechanism of Action
The mechanism of action of MBBA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. For example, MBBA has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. MBBA has also been shown to inhibit the activity of HIV-1 integrase, a protein that is essential for the replication of the HIV virus.
Biochemical and Physiological Effects:
MBBA has been shown to have various biochemical and physiological effects in the body. For example, MBBA has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. MBBA has also been shown to induce cell death in cancer cells by activating apoptotic pathways. In addition, MBBA has been shown to inhibit the replication of the HIV virus by preventing the integration of viral DNA into the host genome.
Advantages and Limitations for Lab Experiments
MBBA has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and modified. Another advantage is that it has been extensively studied, and its properties and applications are well understood. However, one limitation is that MBBA is not very soluble in water, which can make it difficult to work with in some experiments. Another limitation is that MBBA has not been extensively studied in vivo, and its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for the study of MBBA. One direction is to explore its potential applications in medicine further. For example, MBBA could be used as a potential drug candidate for the treatment of inflammatory diseases, cancer, and viral infections. Another direction is to explore its potential applications in materials science further. For example, MBBA could be used as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to understand the safety and efficacy of MBBA in humans, which could pave the way for its use in clinical settings.
Conclusion:
In conclusion, MBBA is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of MBBA is complex, and its mechanism of action is not fully understood. MBBA has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, MBBA has the potential to make significant contributions to medicine, materials science, and environmental science.
Synthesis Methods
The synthesis of MBBA involves a multi-step process that starts with the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with 4-aminophenol to form an intermediate product, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to yield MBBA. The overall synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
MBBA has been extensively studied for its potential applications in various fields such as medicine, materials science, and environmental science. In medicine, MBBA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In materials science, MBBA has been used as a building block for the synthesis of various organic materials such as polymers, liquid crystals, and OLEDs. In environmental science, MBBA has been used as a fluorescent probe for the detection of heavy metals in water.
Properties
Molecular Formula |
C22H18N2O4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[4-[(3-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H18N2O4/c1-14-3-2-4-15(11-14)21(25)23-17-6-8-18(9-7-17)24-22(26)16-5-10-19-20(12-16)28-13-27-19/h2-12H,13H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
NWYWRCWEPJZFSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B251235.png)

![2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)
![3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)


![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)
![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide](/img/structure/B251251.png)
![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251252.png)
![3-isopropoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251253.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251255.png)
![2,2-dimethyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251258.png)
